![molecular formula C7H11NO2 B13522035 1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
1-Azaspiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug design. The rigid spirocyclic structure imparts unique chemical and biological properties, making it a valuable scaffold for developing new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic framework through cyclization reactions. One common method includes the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For instance, the cyclization of appropriate precursors under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the output.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azaspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[3.3]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to design bioactive molecules that can interact with biological targets.
Medicine: Its derivatives are explored for potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-azaspiro[3.3]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features but different biological activities.
1-Azaspiro[4.4]nonane-2-carboxylic acid: A larger spirocyclic compound with distinct chemical properties.
Uniqueness: 1-Azaspiro[3.3]heptane-2-carboxylic acid is unique due to its smaller ring size and the presence of a nitrogen atom in the spirocyclic framework. This structural feature imparts specific steric and electronic properties, making it a versatile scaffold for drug design and other applications.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
1-azaspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-4-7(8-5)2-1-3-7/h5,8H,1-4H2,(H,9,10) |
InChI-Schlüssel |
QCYQNYIOPHQMET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
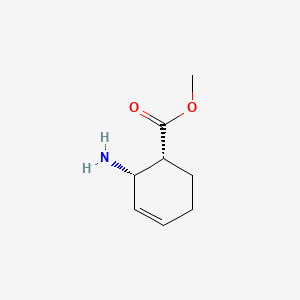
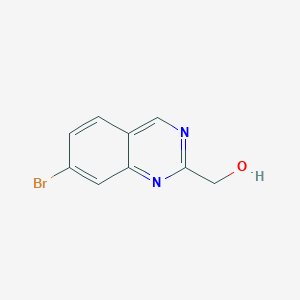
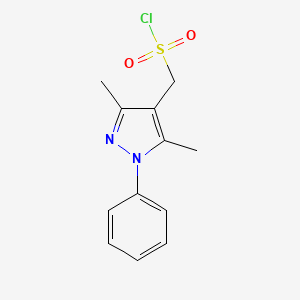
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
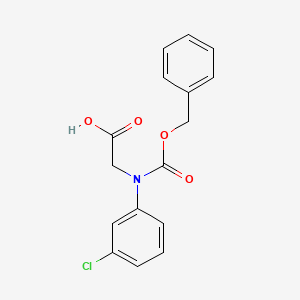
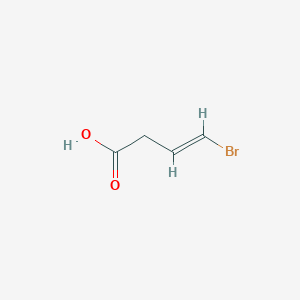
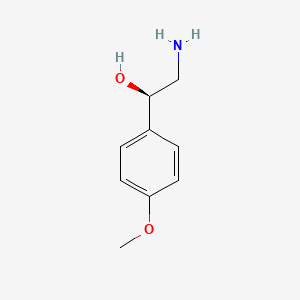
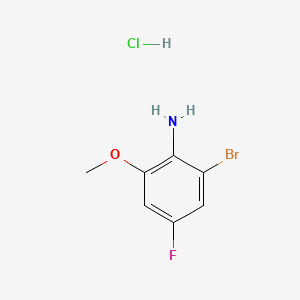
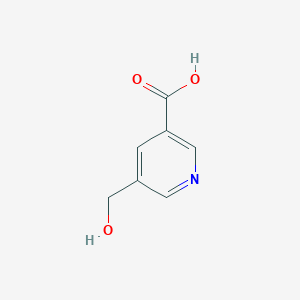
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)

